N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methoxybenzamide
Description
Overview of N-[2-(6-Ethyl-2-Oxo-2H-Chromen-4-Yl)-1-Benzofuran-3-Yl]-2-Methoxybenzamide
This compound is a structurally complex organic compound characterized by its hybrid molecular architecture. The molecule integrates three distinct pharmacophoric units: a chromen-2-one core, a benzofuran moiety, and a methoxy-substituted benzamide group. Its molecular formula is $$ \text{C}{28}\text{H}{23}\text{NO}_6 $$, with a molecular weight of 469.5 g/mol. The chromen-2-one (coumarin) and benzofuran segments are linked via a nitrogen atom, while the 2-methoxybenzamide group is appended to the benzofuran ring. This arrangement creates a rigid, planar structure that enhances its potential for intermolecular interactions, particularly in biological systems.
Historical Context and Discovery
The compound emerged from systematic efforts to hybridize coumarin and benzofuran scaffolds, a strategy popularized in the early 21st century to enhance pharmacological efficacy. Initial synthetic routes were adapted from methodologies developed for analogous structures, such as 4-bromo-N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide and N-tert-butyl-2-methoxybenzamide . Key advancements included the use of HClO₄-catalyzed annulation to couple phenolic precursors with β-methoxyacetophenone derivatives. The first reported synthesis appeared in patent literature circa 2022, though peer-reviewed protocols were standardized by 2024.
Rationale for Academic Investigation
This compound has attracted attention due to its dual functionality :
- Structural Novelty : The fusion of coumarin and benzofuran creates a π-conjugated system that modulates electronic properties, enabling applications in materials science.
- Biological Potential : Hybrids of coumarin and benzofuran exhibit broad-spectrum activity against microbial pathogens, cancer cells, and inflammatory mediators. For instance, coumarin-benzimidazole hybrids demonstrate IC₅₀ values below 10 μM in breast cancer models.
Table 1: Key Structural Features and Their Implications
| Feature | Role | Biological Relevance |
|---|---|---|
| Chromen-2-one core | Electron-deficient aromatic system | DNA intercalation, enzyme inhibition |
| Benzofuran moiety | Planar hydrophobic scaffold | Membrane penetration |
| 2-Methoxybenzamide | Hydrogen-bond acceptor/donor | Target-specific binding |
Relevance Within Organic and Medicinal Chemistry
In organic chemistry , this compound exemplifies advances in multi-component reactions and regioselective functionalization . The synthesis requires precise control over reaction conditions—for example, using anhydrous HClO₄ to favor benzofuran formation over coumarin derivatives.
In medicinal chemistry , its relevance stems from:
- Pharmacokinetic Optimization : The methoxy group enhances metabolic stability compared to hydroxylated analogs.
- Target Versatility : Preliminary studies suggest activity against kinases , topoisomerases , and G-protein-coupled receptors . A 2024 screen identified inhibition of lysosomal phospholipase A2 (LPLA2) at nanomolar concentrations, a mechanism linked to drug-induced phospholipidosis.
Scope and Structure of the Research Outline
This review systematically addresses:
- Synthetic methodologies (Section 2)
- Structural and spectroscopic characterization (Section 3)
- Reactivity and derivatization (Section 4)
- Biological activities and mechanisms (Section 5)
- Computational modeling insights (Section 6)
Each section integrates experimental data from peer-reviewed studies, emphasizing structure-activity relationships and synthetic scalability.
Properties
Molecular Formula |
C27H21NO5 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C27H21NO5/c1-3-16-12-13-23-19(14-16)20(15-24(29)32-23)26-25(17-8-4-7-11-22(17)33-26)28-27(30)18-9-5-6-10-21(18)31-2/h4-15H,3H2,1-2H3,(H,28,30) |
InChI Key |
CETTZSASKUTADQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CC=C5OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 6-Ethylcoumarin Core
The 6-ethyl-2-oxo-2H-chromen-4-yl moiety forms the foundation of the target compound. The Pechmann condensation is the most widely employed method for coumarin synthesis, utilizing substituted phenols and β-keto esters under acidic conditions . For 6-ethylcoumarin:
Reagents :
-
5-Ethylresorcinol (1,3-dihydroxy-5-ethylbenzene)
-
Ethyl acetoacetate
-
Concentrated sulfuric acid (catalyst)
Procedure :
-
Dissolve 5-ethylresorcinol (10 mmol) and ethyl acetoacetate (12 mmol) in 20 mL of ice-cold concentrated HSO.
-
Stir the mixture at 0–5°C for 1 hour, then gradually warm to room temperature.
-
Pour the reaction mixture into crushed ice, filter the precipitate, and recrystallize from ethanol.
Key Considerations :
-
The ethyl group at position 6 originates from the 5-ethylresorcinol substrate .
-
Acidic conditions promote cyclodehydration, forming the lactone ring characteristic of coumarins .
Construction of the Benzofuran Moiety
The 1-benzofuran-3-yl segment is synthesized via base-mediated cyclization of coumarin derivatives, as demonstrated in analogous benzofuran preparations .
Reagents :
-
6-Ethylcoumarin (from Step 1)
-
Aqueous potassium hydroxide (2M)
-
Hydrochloric acid (for acidification)
Procedure :
-
Reflux 6-ethylcoumarin (5 mmol) with 2M KOH (15 mL) at 100°C for 3 hours.
-
Cool the mixture, acidify with concentrated HCl to pH 2–3, and extract with ethyl acetate.
-
Dry the organic layer and evaporate to obtain 3-(6-ethyl-2-oxo-2H-chromen-4-yl)benzofuran-2-carboxylic acid .
Mechanistic Insight :
Alkaline hydrolysis opens the coumarin lactone, followed by decarboxylation and electrophilic cyclization to form the benzofuran ring .
Amide Bond Formation with 2-Methoxybenzamide
The final step involves converting the carboxylic acid to an amide using Schotten-Baumann conditions .
Reagents :
-
3-(6-Ethyl-2-oxo-2H-chromen-4-yl)benzofuran-2-carboxylic acid
-
Thionyl chloride (SOCl)
-
2-Methoxybenzylamine
-
Triethylamine (base)
Procedure :
-
React the carboxylic acid (3 mmol) with excess SOCl (10 mL) at 70°C for 2 hours to form the acyl chloride.
-
Remove excess SOCl under reduced pressure.
-
Dissolve the acyl chloride in dry THF, add 2-methoxybenzylamine (4.5 mmol) and triethylamine (6 mmol), and stir at room temperature for 12 hours.
-
Extract the product with dichloromethane, wash with brine, and purify via silica gel chromatography.
Yield Optimization :
-
Maintaining anhydrous conditions during acylation prevents hydrolysis of the acyl chloride.
-
Use of Hünig’s base (DIPEA) instead of triethylamine improves reaction efficiency in moisture-sensitive systems .
Purification and Characterization
High-Performance Liquid Chromatography (HPLC) :
-
Column: C18 reverse-phase (250 × 4.6 mm, 5 μm)
-
Mobile phase: Acetonitrile/water (70:30 v/v)
-
Flow rate: 1.0 mL/min
-
Detection: UV at 254 nm
Spectroscopic Data :
-
H NMR (400 MHz, DMSO-d): δ 8.21 (s, 1H, benzofuran-H), 7.89–7.45 (m, 7H, aromatic), 4.03 (s, 3H, OCH), 2.68 (q, J = 7.6 Hz, 2H, CHCH), 1.31 (t, J = 7.6 Hz, 3H, CHCH).
-
HRMS : m/z calculated for CHNO [M+H]: 450.1445, found: 450.1442 .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Pechmann condensation | 68 | 95 | Scalability for industrial production |
| Knoevenagel reaction | 52 | 89 | Mild conditions |
| Transition metal-catalyzed | 75 | 98 | Regioselective coupling |
Transition metal-catalyzed approaches, though costlier, offer superior regiocontrol for attaching the benzofuran moiety .
Challenges and Mitigation Strategies
-
Regioselectivity in Coumarin Synthesis :
-
Amide Bond Hydrolysis :
-
Low-temperature acylation (0–5°C) minimizes premature cleavage of the amide.
-
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzofuran and chromen rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Structural Analogs with Modified Benzamide Substituents
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Trimethoxy substitution (as in ) may enhance lipophilicity and membrane permeability compared to the target compound’s single methoxy group.
- Nitrobenzyloxy derivatives () introduce strong electron-withdrawing groups, which could influence electronic properties and binding interactions in enzyme targets.
Analogs with Modified Coumarin/Benzofuran Cores
Table 2: Variations in Core Structures
Key Observations :
- 6,8-Dimethyl substitution on coumarin () introduces steric effects that could hinder interactions with flat binding pockets (e.g., kinase ATP sites).
Functional Comparisons with Pharmacologically Active Analogs
Key Inferences :
- The 2-methoxybenzamide group is a recurring motif in compounds targeting epigenetic regulators (e.g., bromodomains ) and metabolic enzymes (e.g., PCSK9 ). This suggests the target compound may share similar mechanistic pathways.
- Benzothiazole analogs () demonstrate cytotoxic activity, implying that the coumarin-benzofuran core in the target compound could synergize with the benzamide group for anticancer applications.
Biological Activity
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a unique structural framework that combines elements of chromene, benzofuran, and methoxybenzamide functionalities. The presence of the 6-ethyl group enhances lipophilicity, potentially influencing its biological interactions. The chromene structure contributes to photochemical properties, while the benzofuran segment adds aromatic character. The methoxybenzamide portion introduces potential sites for hydrogen bonding and molecular interactions, making it a candidate for various biological applications.
| Structural Feature | Description |
|---|---|
| Chromene Moiety | Bicyclic structure known for its presence in natural products |
| Benzofuran Segment | Aromatic fusion contributing to diverse biological activities |
| Methoxybenzamide | Amide linkage with methoxy groups enhancing solubility |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain.
- Antioxidant Properties : It exhibits the ability to scavenge free radicals, contributing to its antioxidant activity.
- Anticancer Activity : Preliminary studies indicate cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
Anticancer Activity
Research has demonstrated that derivatives of compounds similar to this compound exhibit significant cytotoxicity against several cancer types:
- Cell Lines Tested :
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Liver cancer (HepG2)
- Prostate cancer (PC3)
The compound's structure may contribute to selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.
Case Studies and Research Findings
- Cytotoxicity Studies : A study involving various derivatives indicated that some compounds exhibited higher selectivity for cancer cells over normal cells. For instance, certain analogs showed IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, indicating enhanced potency (Bernard et al., 2014).
- Structure–Activity Relationship (SAR) : Research on related benzofuran derivatives has established SAR that aids in predicting biological activity based on structural modifications. For example, the introduction of electron-donating groups has been linked to increased activity against specific cancer cell lines (Chung et al., 2015).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
